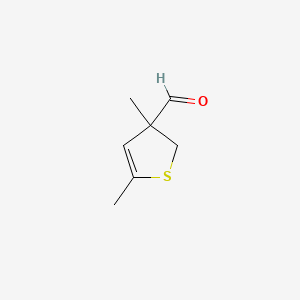
3,5-dimethyl-2H-thiophene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-2H-thiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with two methyl groups and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production often employs the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions typically involve elevated temperatures and the use of phosphorus pentasulfide as a catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: 3,5-Dimethyl-2H-thiophene-3-carboxylic acid.
Reduction: 3,5-Dimethyl-2H-thiophene-3-methanol.
Substitution: Various halogenated thiophene derivatives.
科学研究应用
3,5-Dimethyl-2H-thiophene-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,5-dimethyl-2H-thiophene-3-carbaldehyde largely depends on its interaction with biological targets. It can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity. The aldehyde group is particularly reactive, allowing the compound to form covalent bonds with amino acid residues in proteins, potentially altering their function .
相似化合物的比较
Thiophene-2-carbaldehyde: Lacks the methyl groups, making it less sterically hindered and potentially less reactive.
3-Methylthiophene-2-carbaldehyde: Contains only one methyl group, resulting in different electronic and steric properties.
2,5-Dimethylthiophene: Lacks the aldehyde group, significantly altering its reactivity and applications.
Uniqueness: 3,5-Dimethyl-2H-thiophene-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
属性
分子式 |
C7H10OS |
|---|---|
分子量 |
142.22 g/mol |
IUPAC 名称 |
3,5-dimethyl-2H-thiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H10OS/c1-6-3-7(2,4-8)5-9-6/h3-4H,5H2,1-2H3 |
InChI 键 |
GACXFMOHGWTWFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(CS1)(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)

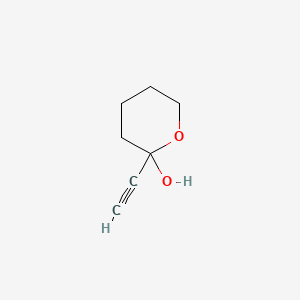

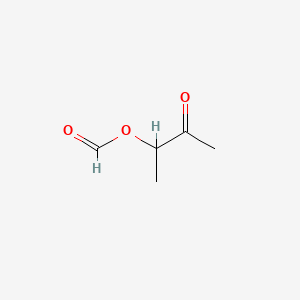

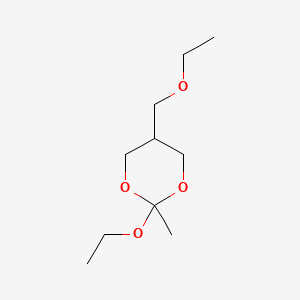
![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
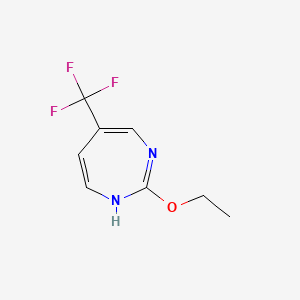
![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)
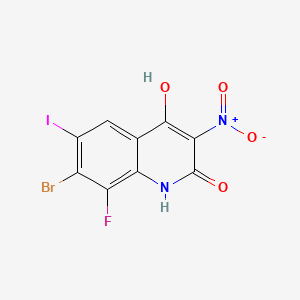
![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
